3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Organic Compounds in Medicine and Industry
Pyrrolidines, a category of heterocyclic organic compounds, demonstrate significant biological effects and have diverse applications in medicine and industry. They are used in the production of dyes and agrochemical substances. The study of pyrrolidines is vital for modern science, as exemplified by the synthesis of pyrrolidines in [3+2] cycloaddition reactions, which can be carried out under mild conditions (Żmigrodzka et al., 2022).
Oxidation and Condensation Products of Pyrrolines
Pyrrolines, closely related to pyrrolidines, undergo various chemical reactions, including oxidation and condensation. These reactions produce a range of compounds, some exhibiting zwitterionic structures. Such chemical transformations are crucial for creating derivatives with potential industrial and pharmaceutical applications (Bauer, 1971).
Corrosion Inhibition
Pyrrolidine derivatives show potential as corrosion inhibitors. For instance, pyridine-pyrazole compounds have been studied for their efficiency in preventing steel corrosion in acidic environments. These inhibitors can adsorb onto steel surfaces, offering protection against corrosion, which is essential in industrial applications (Bouklah et al., 2005).
Enamine Anions and Alkylation
Enamine anions derived from pyrrolidine show promise in chemical synthesis. For example, pyrrolidine enamines can be converted into anions and subsequently alkylated, leading to the formation of various compounds. This process highlights the versatility of pyrrolidine derivatives in synthetic organic chemistry (Thompson & Huegi, 1976).
Crystal Structure in Pharmaceuticals
The crystal structure of pyrrolidine derivatives, such as 4′-(2-Chlorophenyl)-2,3-dihydro-1′-methyl-3′-nitrospiro[1H-indole-3,2′-pyrrolidin]-2-one, is studied for its biological and pharmaceutical properties. Understanding the molecular structure and intermolecular interactions in these compounds can provide insights into their pharmaceutical potential (Sampath et al., 2004).
Polyimide Synthesis from Pyrrolidine Derivatives
Pyrrolidine derivatives play a role in the synthesis of novel polyimides, which are used in various industrial applications due to their excellent thermal stability and mechanical properties. The synthesis process involves polycondensation with various aromatic diamines, demonstrating the utility of pyrrolidine derivatives in advanced material science (Wang et al., 2006).
Properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICMFZRETZKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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